molecular formula C18H15F2NO4S B3003263 methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1189667-34-2

methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B3003263
CAS No.: 1189667-34-2
M. Wt: 379.38
InChI Key: XZQTUACVLVFJSO-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

The synthesis of methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S/c1-10-4-5-12(6-11(10)2)21-9-17(18(22)25-3)26(23,24)16-8-14(20)13(19)7-15(16)21/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQTUACVLVFJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC(=C(C=C32)F)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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